3-Bromo-5-fluoro-2-iodopyridine CAS number and molecular weight
3-Bromo-5-fluoro-2-iodopyridine CAS number and molecular weight
An In-Depth Technical Guide on 3-Bromo-5-fluoro-2-iodopyridine: Physicochemical Profiling, Synthetic Utility, and Applications in Galectin Inhibitor Development
Executive Summary
In modern medicinal chemistry, the strategic deployment of polyhalogenated heterocycles is paramount for the modular synthesis of complex active pharmaceutical ingredients (APIs). 3-Bromo-5-fluoro-2-iodopyridine is a highly specialized, orthogonally functionalized building block that has gained significant traction in the development of targeted therapeutics, particularly in the synthesis of high-affinity galactoside inhibitors targeting Galectin-1 and Galectin-3 [1].
This technical whitepaper deconstructs the physicochemical properties of 3-bromo-5-fluoro-2-iodopyridine, explores the causality behind its regioselective reactivity, and provides a field-validated protocol for its functionalization via copper-mediated trifluoromethylation.
Physicochemical Profiling & Structural Data
The utility of 3-bromo-5-fluoro-2-iodopyridine stems from its unique tri-halogenated scaffold. The distinct bond dissociation energies and electronegativities of iodine, bromine, and fluorine allow chemists to perform sequential, site-specific cross-coupling reactions without the need for cumbersome protecting group strategies.
Table 1: Core Physicochemical and Identification Data [2]
| Property | Value |
| Chemical Name | 3-Bromo-5-fluoro-2-iodopyridine |
| CAS Number | 1256806-95-7 |
| Molecular Weight | 301.88 g/mol |
| Molecular Formula | C5H2BrFIN |
| SMILES String | FC1=CN=C(I)C(Br)=C1 |
| InChI Key | CWWQFJQUFJTUGG-UHFFFAOYSA-N |
| Boiling Point | ~242.0 °C at 760 mmHg |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere |
Mechanistic Insights: Regioselective Functionalization
As an application scientist, selecting a building block is an exercise in predictive reactivity. The design of 3-bromo-5-fluoro-2-iodopyridine is a masterclass in orthogonal reactivity:
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C2-Iodine (Primary Target): The carbon-iodine bond is the weakest and most polarizable, making it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). It is typically the first site functionalized via Suzuki-Miyaura coupling or nucleophilic trifluoromethylation.
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C3-Bromine (Secondary Target): Once the C2 position is functionalized, the C3-bromine serves as a secondary handle for late-stage diversification, often requiring slightly elevated temperatures or more electron-rich ligands to undergo oxidative addition.
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C5-Fluorine (Metabolic Modulator): The fluorine atom is rarely used for cross-coupling. Instead, its extreme electronegativity lowers the pKa of the pyridine ring, enhances lipophilicity, and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C5 position, thereby improving the pharmacokinetic half-life of the resulting drug candidate.
Regioselective reactivity hierarchy of 3-bromo-5-fluoro-2-iodopyridine for drug synthesis.
Core Experimental Workflow: Copper-Mediated Trifluoromethylation
A critical transformation in the synthesis of galectin inhibitors involves converting the C2-iodine of 3-bromo-5-fluoro-2-iodopyridine into a trifluoromethyl (-CF3) or complex fluorinated group. This is efficiently achieved using Chen's Reagent (Methyl fluorosulfonyldifluoroacetate, MFSDA) [3].
Causality of Reagent Selection: MFSDA is chosen over gaseous trifluoroiodomethane (CF3I) because it is a stable, easily handled liquid. In the presence of a copper catalyst, MFSDA undergoes decarboxylation and loss of SO2 to generate a transient difluorocarbene, which immediately traps a fluoride ion to form the highly active nucleophilic [Cu-CF3] species [4].
Step-by-Step Protocol: Synthesis of 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
This protocol is designed as a self-validating system utilizing in-process NMR tracking.
Materials:
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3-Bromo-5-fluoro-2-iodopyridine (800 mg, 2.65 mmol)
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Copper(I) Iodide (CuI) (3.53 g, 18.6 mmol)
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Methyl fluorosulfonyldifluoroacetate (MFSDA) (3.56 g, 18.6 mmol)
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Anhydrous N,N-Dimethylformamide (DMF) (15 mL)
Procedure:
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Preparation (Inert Atmosphere): Flame-dry a Schlenk flask and backfill with ultra-pure Nitrogen (N2). The exclusion of oxygen is critical to prevent the oxidative homocoupling of the [Cu-CF3] intermediate.
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Reagent Charging: Add 3-bromo-5-fluoro-2-iodopyridine and CuI to the flask. Add anhydrous DMF (15 mL) via syringe.
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Activation: Inject MFSDA dropwise at room temperature. The high equivalents of CuI and MFSDA drive the equilibrium toward the formation of the [Cu-CF3] species.
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Reaction: Heat the mixture to 80°C and stir vigorously for 3 hours.
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Quenching & Extraction: Cool the reaction to room temperature. Quench by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Self-Validation Checkpoint (19F NMR): To validate the success of the reaction before moving to the next synthetic step, run a ^19F NMR of the crude mixture.
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Starting Material: Exhibits a single fluorine resonance corresponding to the C5-F.
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Product: Must exhibit two distinct resonances—a shifted C5-F signal and a new, intense singlet integrating to 3F (typically around -65 to -68 ppm), confirming the successful installation of the -CF3 group.
Mechanism of Cu-mediated trifluoromethylation at the C2-iodine position using Chen's reagent.
Application in Drug Development: Galectin Inhibitors
The primary industrial application of 3-bromo-5-fluoro-2-iodopyridine is its use as a precursor in the synthesis of novel galactoside inhibitors. Galectins (specifically Galectin-1 and Galectin-3) are carbohydrate-binding proteins that are heavily overexpressed in tumor microenvironments and fibrotic tissues[1].
By utilizing the orthogonal reactivity of 3-bromo-5-fluoro-2-iodopyridine, medicinal chemists append the pyridine ring onto thiodigalactoside scaffolds (often via triazole linkages formed through click chemistry at the C3 position). The presence of the fluorine atom on the pyridine ring significantly enhances the binding affinity to the Carbohydrate Recognition Domain (CRD) of Galectin-3, achieving sub-10 nM affinities. These compounds are currently leading drug candidates for the treatment of idiopathic pulmonary fibrosis (IPF) and pathological angiogenesis [1].
Inhibition of the Galectin-3 signaling pathway by pyridine-derived galactoside therapeutic agents.
References
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Galactoside inhibitor of galectins (Patent WO/2019/137971) . Justia Patents. Analyzes the synthesis of thiodigalactoside derivatives using 3-bromo-5-fluoro-2-iodopyridine for the treatment of fibrosis and cancer. Available at:[Link]
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Copper(II)-catalyzed trifluoromethylation of iodoarenes using Chen's reagent . Organic Chemistry Frontiers (RSC Publishing). Explores the mechanistic pathways of MFSDA and copper-mediated cross-coupling. Available at:[Link]
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Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel Reagents . National Center for Biotechnology Information (PMC). Discusses the evolution of Chen's reagent and difluorocarbene intermediates in modern synthesis. Available at:[Link]
